A Technical Guide to 2,3-Dichloro-4-pyridinamine: A Versatile Scaffold in Modern Drug Discovery
A Technical Guide to 2,3-Dichloro-4-pyridinamine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemistry, synthesis, and potential applications of 2,3-Dichloro-4-pyridinamine (CAS 184416-83-9), a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry. While specific literature on this compound is emerging, this guide provides a comprehensive overview based on its structural characteristics, data from closely related analogues, and established synthetic methodologies. We will explore its physicochemical properties, plausible synthetic routes, analytical characterization, and its prospective role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Structural Characteristics
2,3-Dichloro-4-pyridinamine is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and an amine group at the 4 position. This specific arrangement of substituents imparts a unique electronic and steric profile, making it a valuable synthon for creating diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 184416-83-9 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.01 g/mol | [2] |
| Melting Point | 152-153 °C | [3][4] |
| Boiling Point (Predicted) | 301.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [3] |
| Physical Form | Solid | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][3] |
The presence of the amino group and the chlorine atoms on the pyridine ring offers multiple reactive sites for further chemical modifications, a key feature for its utility in combinatorial chemistry and drug design.[5]
Caption: Chemical structure of 2,3-Dichloro-4-pyridinamine.
Synthesis and Purification
Proposed Synthetic Pathway:
A potential synthetic approach could start from 4-aminopyridine. The pyridine ring can be activated towards electrophilic substitution, and subsequent chlorination could yield the desired product. However, controlling the regioselectivity of chlorination on the 4-aminopyridine ring can be challenging.
An alternative and more controlled synthesis could involve the reduction of a nitro precursor, such as 2,3-dichloro-4-nitropyridine. This method is widely used for the synthesis of aminopyridines as it often provides cleaner reactions and higher yields.[6]
Caption: Proposed synthesis of 2,3-Dichloro-4-pyridinamine.
Detailed Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol for the reduction of 2,3-dichloro-4-nitropyridine. Researchers should optimize these conditions for safety and efficiency.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-4-nitropyridine (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization (Predicted)
No specific analytical data for 2,3-Dichloro-4-pyridinamine is currently published. However, based on its structure, we can predict the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 163.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).
Applications in Medicinal Chemistry
Halogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals.[5] The unique substitution pattern of 2,3-Dichloro-4-pyridinamine makes it a promising scaffold for the development of novel drugs, particularly in the area of kinase inhibitors.
Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase active site. The aminopyridine moiety is a well-established pharmacophore for this purpose.[6] The chlorine atoms at the 2 and 3 positions can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[7]
Caption: Role of 2,3-Dichloro-4-pyridinamine in kinase inhibitor design.
Intermediate for Active Pharmaceutical Ingredients (APIs):
Dichloropyridine derivatives are known intermediates in the synthesis of commercial drugs. For instance, related compounds are used in the production of the anti-inflammatory drug Etoricoxib and the antiretroviral Nevirapine.[3] While there is no direct evidence of 2,3-Dichloro-4-pyridinamine's use in the synthesis of a marketed drug, its structural similarity to other key intermediates suggests its potential in the development of new APIs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dichloro-4-pyridinamine.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Handling: Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[8]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2,3-Dichloro-4-pyridinamine is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its dichlorinated aminopyridine core provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. While detailed experimental data for this specific compound remains limited, this guide provides a solid foundation for researchers by outlining its key properties, proposing synthetic strategies, and highlighting its potential in the broader context of drug development. Further research into the reactivity and biological activity of 2,3-Dichloro-4-pyridinamine is warranted to fully unlock its potential as a valuable tool in the creation of next-generation therapeutics.
References
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ChemBK. 4-Pyridinamine, 2,3-dichloro-. [Link]
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Pharmaffiliates. CAS No : 184416-83-9 | Product Name : 2,3-Dichloropyridin-4-amine. [Link]
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ACS Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
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Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. [Link]
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OSHA. Aminopyridine. [Link]
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UPCommons. European Journal of Medicinal Chemistry. [Link]
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PubChem. 2,5-Dichloropyrimidin-4-amine. [Link]
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PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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